molecular formula C9H14Cl2O2 B087186 Azelaoyl chloride CAS No. 123-98-8

Azelaoyl chloride

Cat. No. B087186
CAS RN: 123-98-8
M. Wt: 225.11 g/mol
InChI Key: HGEVGSTXQGZPCL-UHFFFAOYSA-N
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Description

Azelaoyl chloride, also known as nonanedioyl dichloride, is an organic compound with the formula (CH2)7(COCl)2 . It is the diacid chloride derivative of azelaic acid . It appears as a colorless liquid, although commercial samples can appear yellow .


Synthesis Analysis

Azelaoyl chloride can be synthesized from azelaic acid and thionyl chloride . The reaction involves heating azelaic acid and thionyl chloride to reflux at 80°C for 36 hours in an inert atmosphere. The excess thionyl chloride is then distilled off, and the residue is purified by vacuum distillation to yield azelaoyl chloride .


Molecular Structure Analysis

The molecular formula of azelaoyl chloride is C9H14Cl2O2 . Its molecular weight is 225.11 g/mol . The IUPAC name for azelaoyl chloride is nonanedioyl dichloride .


Physical And Chemical Properties Analysis

Azelaoyl chloride is a colorless liquid . It has a density of 1.144 g/cm^3 . Its boiling point is 166°C .

Scientific Research Applications

Chemical Synthesis

Azelaoyl chloride is used in various chemical synthesis processes. It is the di acid chloride derivative of azelaic acid . It is a colorless liquid, although commercial samples can appear yellow .

Polymer Research

Azelaoyl chloride has been used in the synthesis of a series of electrochromic polyamides (alternating copolymers) . These polymers have potential applications in electronic devices such as displays, windows, and mirrors.

Organic Compound Derivatives

Azelaoyl chloride is used in the synthesis of organic compound derivatives. For example, it has been used in the synthesis of 1,9-diphenylnonane-1,9-dione .

Safety and Hazards

Azelaoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .

Future Directions

While specific future directions for azelaoyl chloride are not mentioned in the search results, one paper discusses the use of azelaic acid, a related compound, in the fabrication of desalination membranes . This suggests potential future applications of azelaoyl chloride in similar areas, given its reactivity and the structural similarity to azelaic acid .

properties

IUPAC Name

nonanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEVGSTXQGZPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)Cl)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059561
Record name Nonanedioyl dichloride
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Molecular Weight

225.11 g/mol
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Product Name

Azelaoyl chloride

CAS RN

123-98-8
Record name Nonanedioyl dichloride
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Record name Azelaoyl chloride
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Record name Azelaoyl chloride
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Record name Nonanedioyl dichloride
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Record name Azelaoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of Azelaoyl Chloride in polymer chemistry?

A1: Azelaoyl Chloride is widely employed as a monomer in the synthesis of various polymers, particularly polyesters and polyamides. For instance, it reacts with 4,4′-biphenyldithiol to produce sulfur-containing linear polythioesters with promising adhesive properties []. Similarly, Azelaoyl Chloride is used in the synthesis of photocrosslinkable polyesters when reacted with monomers like trans-2,2′-dihydroxystilbene []. These polymers find applications in photoresist and photolithographic technologies due to their ability to crosslink upon UV irradiation.

Q2: How does the chain length of the diacyl dichloride, such as Azelaoyl Chloride, influence the properties of the resulting polymers?

A2: The length of the diacyl dichloride significantly impacts the thermal and mechanical properties of the synthesized polymers. For example, increasing the methylene chain length in polythioesters derived from bis(4,4′-mercaptophenyl)sulfide and various acid dichlorides, including Azelaoyl Chloride, leads to a decrease in tensile strength and storage modulus []. This observation highlights the role of chain flexibility in influencing the bulk properties of the polymer.

Q3: Can Azelaoyl Chloride be used to modify the crystallization behavior of existing polymers?

A3: Yes, Azelaoyl Chloride derivatives can act as nucleating agents to enhance the crystallization of certain polymers. Research demonstrates that N, N'-bis(benzoyl) azelaic acid dihydrazide, synthesized from Azelaoyl Chloride and benzoyl hydrazine, exhibits significant nucleating effects on Poly(L-lactic acid) (PLLA) []. The addition of this compound increases the crystallization temperature and enthalpy of PLLA, suggesting its potential use in modifying the thermal properties and crystallization kinetics of PLLA.

Q4: Are there any studies exploring the potential of Azelaoyl Chloride in synthesizing liquid crystalline polymers?

A4: Indeed, Azelaoyl Chloride has been investigated as a building block for liquid crystalline polymers. Researchers have successfully synthesized liquid crystalline thermotropic main-chain polyesters by reacting 4,4′-dihydroxy-α-methylstilbene with Azelaoyl Chloride []. The resulting polymers displayed nematic and smectic mesophases, demonstrating the potential of Azelaoyl Chloride in designing advanced materials with tailored liquid crystalline properties.

Q5: Beyond polyesters, are there other polymer classes where Azelaoyl Chloride finds application?

A5: Azelaoyl Chloride is also employed in the synthesis of electrochromic polyamides []. These polymers are prepared via condensation polymerization of amine-capped oligoaniline with Azelaoyl Chloride. The resulting polyamides exhibit interesting electrochemical properties and color-changing abilities upon application of an electrical potential, making them potentially useful in electrochromic devices.

Q6: Is there any evidence of Azelaoyl Chloride being a degradation product of other compounds?

A6: Interestingly, Azelaoyl Chloride has been identified as a degradation product of endosulfan, a controversial insecticide, during catalytic ozonation processes []. This finding highlights the potential for Azelaoyl Chloride formation during the breakdown of certain chemicals, emphasizing the need to understand its environmental fate and potential impact.

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